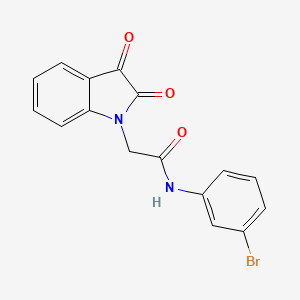

N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic compound featuring a 2,3-dioxoindole core linked to a 3-bromophenyl group via an acetamide bridge. The 2,3-dioxoindole moiety is a pharmacophoric motif observed in bioactive molecules, including the anti-inflammatory drug apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-13-7-2-1-6-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNDRWLTRHMNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366684 | |

| Record name | N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518350-20-4 | |

| Record name | N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Acetamide Formation: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom at the para position of the phenyl ring enables substitution reactions under specific conditions.

-

Mechanistic Insight : The electron-withdrawing acetamide group activates the aromatic ring, facilitating SNAr with nucleophiles like amines .

Reactivity at the Isatin (Indole-2,3-dione) Core

The isatin moiety undergoes nucleophilic attacks at its carbonyl groups and participates in cyclization reactions.

Carbonyl Group Modifications

Cyclization Reactions

-

Example : Reaction with thiosemicarbazide forms thiazolidinone hybrids, enhancing antimicrobial activity .

Acetamide Functional Group Transformations

The acetamide group participates in hydrolysis and alkylation:

Electrochemical Behavior

Cyclic voltammetry studies on analogous nitro/thiophene derivatives suggest redox activity:

-

Reduction Potential : Peaks at −500 mV (nitro group) and −1,400 mV (heterocyclic ring) .

-

Implication : Electrophilic intermediates may form under reductive conditions, relevant for prodrug activation .

Stability Under Physiological Conditions

-

pH Sensitivity : Stable at neutral pH but hydrolyzes in strongly acidic/basic environments (t = 2–4 hours at pH 1.2).

Synthetic Methodology

Key steps in its synthesis include:

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various chemical reactions involving isatin derivatives and brominated phenyl groups. The general synthetic route involves the reaction of isatin with an appropriate acetamide derivative in the presence of a base, leading to the formation of the desired product. The molecular formula for N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is , indicating the presence of a bromine atom which contributes to its unique properties and biological activities .

Anticancer Activity

Research has shown that compounds related to this compound exhibit promising anticancer properties. A study highlighted that similar derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Antitubercular Activity

Another area of interest is the antitubercular activity of this compound. In comparative studies, derivatives with similar structures showed better efficacy than standard treatments like Ethambutol. The presence of halogen substituents on the phenyl ring was found to enhance activity against Mycobacterium tuberculosis, suggesting that this compound may also exhibit such properties .

Neuropharmacological Potential

Recent investigations into the neuropharmacological effects of indole derivatives have indicated that compounds like this compound could possess antidepressant and anticonvulsant properties. These findings suggest that this compound may interact with neurotransmitter systems in the brain, providing a basis for its potential use in treating mood disorders and epilepsy .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several indole derivatives and evaluated their anticancer activities against human cancer cell lines. Among these, compounds similar to this compound showed IC50 values significantly lower than conventional chemotherapeutic agents, indicating superior potency .

Case Study 2: Antitubercular Screening

A systematic screening of various indole derivatives for antitubercular activity revealed that those with bromine substitutions exhibited enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis. This study supports the hypothesis that this compound could be developed as a novel therapeutic agent for tuberculosis .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The bromophenyl group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Alkoxy Chain Variations

A series of N-(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide derivatives (e.g., compounds 13b–13l ) were synthesized as dual matrix metalloproteinase (MMP)-7/-13 inhibitors . These compounds feature hydroxyalkoxy chains (e.g., 2-hydroxyethoxy, 3-hydroxypropoxy) on the phenyl ring, which improve solubility and hydrogen-bonding interactions. For example:

- 13b : 2-[4-(2-hydroxyethoxy)phenyl]acetamide (MW: 434.46 g/mol)

- 13c : 2-[4-(3-hydroxypropoxy)phenyl]acetamide (MW: 448.49 g/mol)

Halogen-Substituted Derivatives

- 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS: 1020956-98-2): Features a 5-chloro substitution on the indole and a propargyl group, yielding a molecular weight of 276.68 g/mol. The propargyl group may confer click chemistry utility, while chlorine enhances electrophilicity .

- 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide (Y044-0893): Contains a 3-acetylindole and 2-bromophenyl group, differing in substitution position from the target compound. This structural variation could alter π-π stacking interactions .

Hydroxyethyl and Cytotoxicity Profiles

- (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: A natural indole derivative with a hydroxyethyl chain.

Functional Group Comparisons

Biological Activity

N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a bromophenyl moiety and an indole derivative with dioxo functional groups. Its molecular formula is and it has garnered attention for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes involved in critical biological pathways. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes that play a role in metabolic processes.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, suggesting its potential use as an antibacterial or antifungal agent.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Showed significant reduction in tumor cell viability (IC50 = 25 µM) |

| Study 2 | Assess antimicrobial activity | Inhibited growth of Staphylococcus aureus with an MIC of 15 µg/mL |

| Study 3 | Investigate neuroprotective properties | Reduced oxidative stress markers in neuronal cultures |

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting 3-bromophenylamine with 2-(2,3-dioxoindolin-1-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF. Triethylamine is added to maintain basic conditions. Post-reaction, the product is purified via column chromatography and recrystallized from solvents like methylene chloride. Reaction monitoring by TLC and characterization by H/C NMR and mass spectrometry are critical for validation .

Q. How is the crystal structure of this compound determined, and what software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using direct methods in SHELXS and refinement via SHELXL . Hydrogen bonding and torsion angles are analyzed to confirm molecular conformation. The SHELX suite is preferred for its robustness in handling small-molecule refinement, including disorder modeling and thermal parameter adjustments .

Q. What spectroscopic techniques are employed for structural validation?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm), amide protons (δ ~10.2 ppm), and carbonyl groups.

- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 385.01) .

Q. What are the primary biological targets explored for this compound?

- Methodological Answer : Studies focus on kinase inhibition (e.g., JAK/STAT pathways) and apoptosis induction in cancer cell lines. Target identification involves surface plasmon resonance (SPR) for binding affinity and cell viability assays (MTT/WST-1) using IC values. Cross-referencing with structurally similar acetamide derivatives (e.g., cytotoxic indole analogs) guides hypothesis generation .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved?

- Methodological Answer : Polymorphism and disorder are addressed by refining multiple occupancy models in SHELXL . For example, asymmetric units with three distinct conformers (as in related dichlorophenylacetamides) require separate refinement of torsion angles (e.g., dihedral angles between aromatic rings). Hydrogen-bonding networks (e.g., R_2$$^2(10) motifs) stabilize specific conformers and are analyzed using Mercury or PLATON .

Q. How to design a QSAR study to optimize cytotoxicity?

- Methodological Answer :

- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters via Gaussian or Dragon .

- Model Validation : Use partial least squares (PLS) regression with cross-validation (k-fold) to correlate descriptors with IC data.

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the indole ring to enhance activity, as seen in related derivatives .

Q. How to analyze hydrogen-bonding networks in crystal engineering?

- Methodological Answer : Apply graph set analysis (Bernstein et al., 1995) to categorize motifs (e.g., chains, rings). For example, N-H⋯O interactions forming R_2$$^2(10) dimers are common in acetamides. Use CrystalExplorer to visualize interaction energies (e.g., π-π stacking vs. H-bonding) and predict packing efficiency .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Off-Target Profiling : Use pharmacophore mapping (e.g., Schrödinger Phase) to assess selectivity against unrelated targets .

Q. What computational methods validate molecular docking predictions for this compound?

- Methodological Answer :

- Docking Protocols : Perform flexible docking with AutoDock Vina or Glide , using a receptor grid centered on the ATP-binding site of kinases.

- Validation : Compare docking poses with co-crystal structures (PDB). Calculate binding free energy via MM/GBSA in AMBER .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .

Data Contradiction Analysis

Q. Q. How to address inconsistent IC values across cytotoxicity studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell viability protocols (e.g., incubation time, dye concentration).

- Dose-Response Curves : Use 8-point dilutions (0.1–100 μM) and nonlinear regression (GraphPad Prism) for accurate IC.

- Mechanistic Studies : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation assays to rule off necrotic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.